molecular formula C12H16ClNO B13243669 4-{[3-(Chloromethyl)phenyl]methyl}morpholine

4-{[3-(Chloromethyl)phenyl]methyl}morpholine

Cat. No.: B13243669
M. Wt: 225.71 g/mol
InChI Key: NVMAOAAINXQCCX-UHFFFAOYSA-N
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Description

4-{[3-(Chloromethyl)phenyl]methyl}morpholine (CAS: 128623-08-5) is a morpholine derivative with the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.17 g/mol. Its structure features a morpholine ring linked via a methylene bridge to a 3-(chloromethyl)phenyl group. This compound is often utilized as an intermediate in drug development, particularly in synthesizing anticoagulants like rivaroxaban derivatives .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-[[3-(chloromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H16ClNO/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10H2

InChI Key

NVMAOAAINXQCCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine typically involves the reaction of 3-(chloromethyl)benzyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Chloromethyl)phenyl]methyl}morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted morpholine derivatives.

    Oxidation: Products include oxides or other oxidized derivatives.

    Reduction: Products include reduced forms such as alcohols or amines.

Scientific Research Applications

4-{[3-(Chloromethyl)phenyl]methyl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The morpholine ring may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Biological Activity/Applications Key Differences vs. Target Compound
4-{[3-(Chloromethyl)phenyl]methyl}morpholine 3-(Chloromethyl)phenyl, morpholine 262.17 Intermediate for anticoagulants (e.g., rivaroxaban) Reference compound for comparison.
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine (CAS: N/A) Thiazole ring, 4-chlorophenyl 280.78* Potential α-glucosidase inhibitor Thiazole heterocycle enhances π-π stacking; lacks chloromethyl reactivity.
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 892502-15-7) 2-Chloromethyl, 4-trifluoromethylphenyl 279.68 Not explicitly stated; trifluoromethyl group may improve metabolic stability Electron-withdrawing CF₃ group increases lipophilicity; dual substituents alter reactivity.
4-{[3-(Chloromethyl)isoxazol-5-yl]methyl}morpholine (CAS: N/A) Isoxazole ring, 3-chloromethyl 216.67 Technical applications (e.g., agrochemicals) Isoxazole’s O/N heteroatoms affect solubility; smaller ring size reduces steric bulk.
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine (CAS: N/A) 2-Fluoro, 3-methoxyphenyl 239.28* Pharmacological interest (e.g., CNS or antimicrobial agents) Methoxy group increases electron density; fluorine enhances bioavailability.
3-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS: N/A) 4-Fluorobenzyl, aminomethyl 238.29* Reference material for mosapride citrate (gastroprokinetic agent) Aminomethyl group enables peptide coupling; fluorobenzyl enhances target specificity.
4-(3-(Trifluoromethyl)phenyl)morpholine (CAS: 189065-49-4) 3-Trifluoromethylphenyl 231.22 Antidiabetic applications (GLP-1R modulation) CF₃ group improves receptor binding; lacks chloromethyl’s alkylation potential.

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility :

  • The chloromethyl group in the target compound enables alkylation reactions, making it valuable in synthesizing covalent inhibitors or prodrugs. This contrasts with derivatives like 4-(3-(trifluoromethyl)phenyl)morpholine , where the CF₃ group enhances binding but limits reactivity .
  • Thiazole- or isoxazole-containing morpholines (e.g., 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine ) exhibit heterocycle-driven π-π interactions, favoring enzyme inhibition .

Biological Activity: Fluorinated analogs (e.g., 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine) show improved metabolic stability and blood-brain barrier penetration compared to the chloromethyl derivative . The target compound’s role in rivaroxaban synthesis highlights its importance in anticoagulant development, whereas 3-Aminomethyl-4-(4-fluorobenzyl)morpholine is tailored for gastrointestinal motility drugs .

Physicochemical Properties :

  • Electron-withdrawing groups (e.g., CF₃, sulfonyl) increase lipophilicity and stability but reduce solubility. The target compound’s balance of chloromethyl reactivity and morpholine polarity makes it versatile in aqueous and organic phases .

Biological Activity

4-{[3-(Chloromethyl)phenyl]methyl}morpholine is a morpholine derivative characterized by a chloromethyl group attached to a phenyl ring, which is further connected to a morpholine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine typically involves the reaction of 3-(chloromethyl)benzyl chloride with morpholine. The reaction is conducted under reflux conditions in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, often using solvents like ethanol or toluene. The product is usually isolated as a hydrochloride salt.

Reaction Scheme

  • Starting Materials: 3-(Chloromethyl)benzyl chloride and morpholine.
  • Reaction Conditions: Reflux in an organic solvent with a base.
  • Product Isolation: Precipitation as hydrochloride salt upon acidification.

Antimicrobial Activity

Research indicates that 4-{[3-(Chloromethyl)phenyl]methyl}morpholine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition. For instance, studies have demonstrated its potential as a biochemical probe in receptor studies, highlighting its role in modulating biological pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 Value (µM) Mechanism
A549 (NSCLC)1.48 - 47.02Apoptosis induction
NCI-H23 (NSCLC)0.49 - 68.9Cell cycle disruption

The biological activity of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group may facilitate interactions with enzymes or receptors, leading to modulation of their activity.

  • Covalent Bond Formation: The chloromethyl group can react with nucleophilic residues in proteins.
  • Enzyme Inhibition: The morpholine moiety may interact with active sites of enzymes, inhibiting their function.

Case Studies

  • Antibacterial Screening:
    A study screened various derivatives of morpholine compounds for antibacterial activity, finding that those similar to 4-{[3-(Chloromethyl)phenyl]methyl}morpholine exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation:
    In vitro assays on A549 and NCI-H23 cell lines demonstrated that compounds containing a morpholine structure showed enhanced cytotoxicity compared to their non-morpholine counterparts, reinforcing the importance of this functional group in drug design.

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